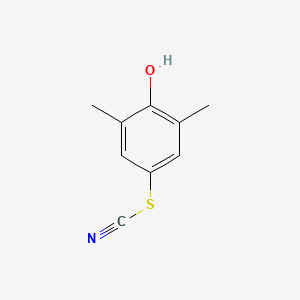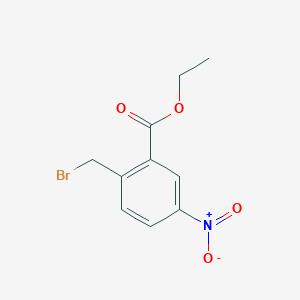
Diphenyl selenoxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diphenyl selenoxide is an organoselenium compound with the molecular formula (C₆H₅)₂SeO. It is a member of the selenoxide family, characterized by the presence of a selenium atom bonded to an oxygen atom and two phenyl groups. This compound is known for its unique chemical properties and has found applications in various fields, including organic synthesis and catalysis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Diphenyl selenoxide can be synthesized through the oxidation of diphenyl diselenide. The most common method involves the use of hydrogen peroxide as the oxidizing agent. The reaction typically proceeds as follows: [ \text{(C₆H₅)₂Se₂} + \text{H₂O₂} \rightarrow \text{(C₆H₅)₂SeO} + \text{H₂O} ]
Industrial Production Methods: While the laboratory synthesis of this compound is well-documented, its industrial production is less common due to the specialized nature of its applications. the principles of its synthesis remain the same, involving the controlled oxidation of diphenyl diselenide under optimized conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: Diphenyl selenoxide undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to diphenyl selenone.
Reduction: It can be reduced back to diphenyl diselenide.
Substitution: It can participate in substitution reactions where the phenyl groups are replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide is commonly used as the oxidizing agent.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Various electrophiles can be used to introduce different substituents.
Major Products Formed:
Oxidation: Diphenyl selenone.
Reduction: Diphenyl diselenide.
Substitution: Various substituted selenoxides depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
Diphenyl selenoxide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in oxidation reactions.
Biology: It has been studied for its potential antioxidant properties.
Medicine: Research is ongoing into its potential therapeutic applications, including its role as an antioxidant and its potential use in cancer treatment.
Industry: It is used in the synthesis of other organoselenium compounds and as a catalyst in various industrial processes.
Wirkmechanismus
The mechanism by which diphenyl selenoxide exerts its effects is primarily through its ability to act as an oxidizing agent. The selenium atom in this compound can undergo redox reactions, allowing it to participate in various chemical transformations. In biological systems, it can mimic the activity of selenoenzymes, contributing to its antioxidant properties.
Vergleich Mit ähnlichen Verbindungen
Diphenyl diselenide: The precursor to diphenyl selenoxide, it can be oxidized to form this compound.
Diphenyl selenone: A further oxidized form of this compound.
Phenyl selenol: Another organoselenium compound with different reactivity.
Uniqueness: this compound is unique due to its specific oxidation state and the presence of two phenyl groups, which influence its reactivity and stability. Its ability to undergo various redox reactions makes it a versatile reagent in organic synthesis and catalysis.
Eigenschaften
CAS-Nummer |
7304-91-8 |
|---|---|
Molekularformel |
C12H10OSe |
Molekulargewicht |
249.18 g/mol |
IUPAC-Name |
phenylseleninylbenzene |
InChI |
InChI=1S/C12H10OSe/c13-14(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10H |
InChI-Schlüssel |
OOZCGWBPTPQVFX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)[Se](=O)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![9-Benzyl-4-oxa-1,9-diazaspiro[5.5]undecane](/img/structure/B8791737.png)
![8-Bromo-6-phenylimidazo[1,2-B]pyridazine](/img/structure/B8791757.png)




